Emtricitabine Carboxylic Acid is a significant compound related to the antiretroviral drug emtricitabine, primarily used in the treatment of HIV. It is characterized by its structural formula, which includes a 1,3-oxathiolane ring and a carboxylic acid functional group. This compound serves as an important intermediate in the synthesis of emtricitabine and is utilized in various pharmaceutical applications, particularly in quality control and drug formulation processes.
Emtricitabine Carboxylic Acid is classified under the category of nucleoside reverse transcriptase inhibitors (NRTIs). It is derived from the modification of nucleoside structures, specifically through chemical synthesis involving various organic compounds. The compound can be sourced from specialized chemical suppliers and is often used in research and development settings.
The synthesis of Emtricitabine Carboxylic Acid involves several key methods:
Emtricitabine Carboxylic Acid has the following structural characteristics:
The stereochemistry of Emtricitabine Carboxylic Acid is crucial for its biological activity, with specific configurations at the 2 and 5 positions being essential for its function.
Emtricitabine Carboxylic Acid participates in several chemical reactions:
These reactions are pivotal in synthesizing derivatives that enhance therapeutic efficacy or modify pharmacokinetic properties.
Emtricitabine Carboxylic Acid functions primarily as an intermediate in the synthesis of Emtricitabine, which operates by inhibiting reverse transcriptase—an enzyme crucial for viral replication in HIV.
Emtricitabine Carboxylic Acid has several important applications:
Emtricitabine Carboxylic Acid possesses the molecular formula C₈H₈FN₃O₄S and a molecular weight of 261.23 g/mol, as confirmed by multiple analytical sources [1] [3]. The compound features two defined stereocenters with absolute configuration specified as (2R,5S), critical for its chemical behavior and pharmaceutical relevance [5]. This configuration differentiates it from stereoisomers like the 5-epi variant (2R,5R), which exhibits distinct physicochemical properties [4].
The molecule integrates three key functional elements:
Stereochemical integrity is maintained through the trans orientation of substituents on the oxathiolane ring, with the C5 hydrogen and C2 carboxylic acid group occupying equatorial positions to minimize steric strain [5]. The SMILES notation (C1C(OC(S1)C(=O)O)N2C=C(C(=NC2=O)N)F
) and InChI descriptor (InChI=1S/C8H8FN3O4S/c9-3-1-12(8(15)11-5(3)10)4-2-17-7(16-4)6(13)14/h1,4,7H,2H2,(H,13,14)(H2,10,11,15)/t4-,7+/m0/s1
) provide unambiguous representation of this three-dimensional arrangement [5].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₈FN₃O₄S |
Molecular Weight | 261.23 g/mol |
Defined Stereocenters | 2 (both chiral) |
Configuration | (2R,5S) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 8 |
The systematic IUPAC name for this compound is (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid [5]. This nomenclature precisely defines:
The World Health Organization International Pharmacopoeia designates it as "Emtricitabine Impurity A", reflecting its status as a structurally related degradant in emtricitabine-based pharmaceuticals [5]. Alternative synonyms include 1,3-Oxathiolane-2-carboxylic acid, 5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-, (2R,5S)-, consistent across regulatory and commercial databases [3] [5]. The compound's CAS Registry Number (1238210-10-0) provides a unique identifier for chemical tracking and regulatory documentation [2] [3].
No comprehensive X-ray crystallographic data for Emtricitabine Carboxylic Acid is publicly available in the retrieved search results. However, related compounds (e.g., emtricitabine salicylate) exhibit characteristic diffraction patterns between 5°–40° 2θ, suggesting potential analytical approaches for this analog [7]. The compound presents as an off-white to light beige solid with a documented melting point of 228–230°C, indicative of high crystalline purity [4].
Storage stability studies recommend maintaining the compound at 2–8°C to prevent polymorphic transitions or degradation [4]. While direct diffraction data is lacking, its structural similarity to emtricitabine suggests possible isostructural behavior, with the carboxylic acid moiety potentially forming hydrogen-bonded dimers in the solid state—a common motif in carboxylic acid crystals that influences melting behavior and solubility.
Emtricitabine Carboxylic Acid serves as both a synthetic intermediate and degradation product of the antiretroviral drug emtricitabine. Key structural comparisons include:
Table 2: Functional Group Comparison with Emtricitabine
Structural Feature | Emtricitabine | Emtricitabine Carboxylic Acid |
---|---|---|
C2 Substituent | Hydroxymethyl (–CH₂OH) | Carboxylic acid (–COOH) |
Oxidation State | Alcohol (-1) | Carboxylic acid (+3) |
Hydrogen Bonding Capacity | Donor: 1; Acceptor: 2 | Donor: 3; Acceptor: 4 |
Molecular Weight | 247.24 g/mol | 261.23 g/mol |
Bioactivity | Antiviral | Pharmacologically inactive |
The conversion from emtricitabine to the carboxylic acid analog occurs via oxidation of the C2 hydroxymethyl group, typically under accelerated stability testing conditions involving peroxides or strong bases [4]. This transformation increases molecular polarity by 14%, significantly altering chromatographic behavior—retention times decrease from 6.94 minutes (emtricitabine) to 1.25 minutes under UPLC analysis [4].
Synthetic pathways to emtricitabine involve this compound as a precursor. Patent CN106831740A describes a route where a trans-oxathiolane intermediate undergoes condensation with silylated 5-fluorocytosine, followed by selective reduction to produce emtricitabine [6]. Incomplete reduction during this step generates residual Emtricitabine Carboxylic Acid, necessitating rigorous purification:
Synthetic Pathway Highlights:1. Trans-oxathiolane formation → Acetylation → Menthol condensation 2. Diastereoisomer separation via fractional crystallization 3. Coupling with silylated 5-fluorocytosine 4. Reduction of ester to hydroxymethyl group *Impurity forms if reduction fails at step 4*
Table 3: Analytical Differentiation from Key Analogues
Compound | UPLC Retention (min) | Distinguishing Feature |
---|---|---|
Emtricitabine Carboxylic Acid | 1.25 | Carboxylic acid at C2 |
S-Oxide Impurity | 1.96 | Sulfoxide group |
Emtricitabine (parent) | 6.94 | Hydroxymethyl group |
Des-amino Impurity | 7.56 | Lack of 4-amino group |
The compound's role as a critical quality attribute in emtricitabine manufacturing underscores the importance of these structural distinctions in pharmaceutical analysis [2] [4].
Table 4: Key Identifiers for Emtricitabine Carboxylic Acid
Identifier | Value |
---|---|
CAS Registry Number | 1238210-10-0 |
Molecular Formula | C₈H₈FN₃O₄S |
Molecular Weight | 261.23 g/mol |
IUPAC Name | (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid |
WHO-IP Designation | Emtricitabine Impurity A |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4